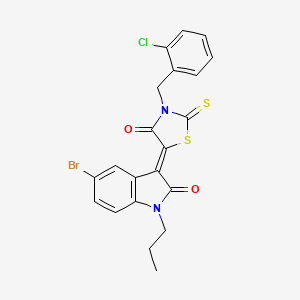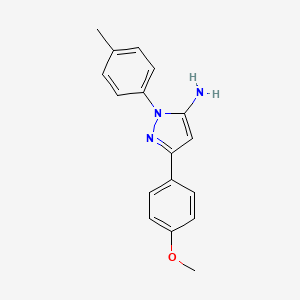
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one: , also known by its systematic name, is a complex organic compound with a distinctive structure. Let’s break down its name:
- The indolin-3-ylidene moiety indicates that it contains an indoline ring (a bicyclic structure) with a carbonyl group attached at the 2-position.
- The 2-thioxothiazolidin-4-one portion refers to a five-membered ring containing sulfur and nitrogen atoms, with a carbonyl group at the 2-position.
- The 5-bromo and 2-chlorobenzyl substituents indicate halogen atoms attached to specific positions on the benzene ring.
This compound likely exhibits interesting properties due to its unique combination of functional groups.
化学反応の分析
The compound may undergo various reactions, including:
Oxidation: The indoline and thiazolidinone rings could be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl groups or halogens may occur.
Substitution: The halogen atoms may be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions could lead to rearrangements.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products depend on reaction conditions and substituents.
科学的研究の応用
This compound’s applications span several fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with enzymes or receptors.
Medicine: Investigations into potential pharmaceutical properties (e.g., anticancer, antimicrobial) are warranted.
Industry: It could find use in materials science or catalysis.
作用機序
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, nucleic acids) or interfering with cellular pathways. Further studies are needed to elucidate these details.
類似化合物との比較
While I don’t have direct information on similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related heterocycles.
: Example reference (not an actual source). : Another example reference (not an actual source).
特性
CAS番号 |
617696-86-3 |
|---|---|
分子式 |
C21H16BrClN2O2S2 |
分子量 |
507.9 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrClN2O2S2/c1-2-9-24-16-8-7-13(22)10-14(16)17(19(24)26)18-20(27)25(21(28)29-18)11-12-5-3-4-6-15(12)23/h3-8,10H,2,9,11H2,1H3/b18-17- |
InChIキー |
REIUMGPXLJQGJU-ZCXUNETKSA-N |
異性体SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O |
正規SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)

![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12017118.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)

![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017131.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12017134.png)
![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)
![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)



